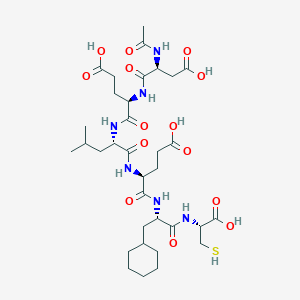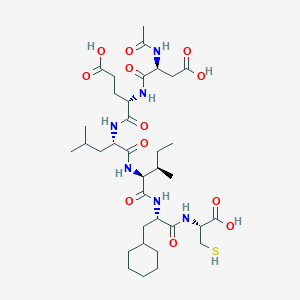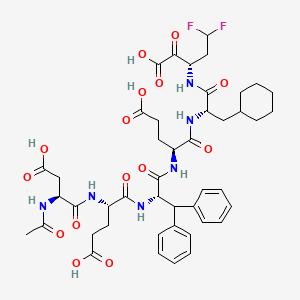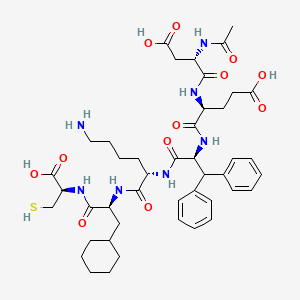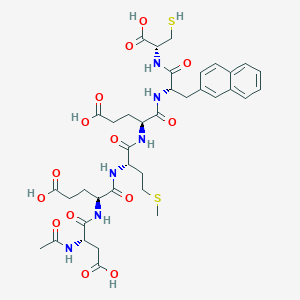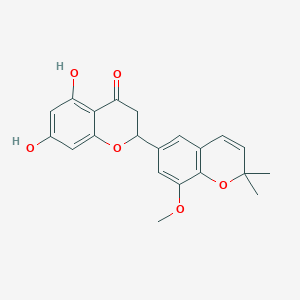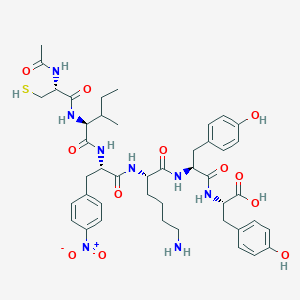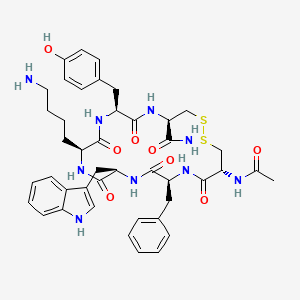
Ac-Cys(1)-Phe-D-Trp-Lys-Tyr-Cys(1)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide is a synthetic peptide with a specific sequence of amino acids. This peptide is characterized by the presence of acetylated cysteine residues at both the N-terminus and C-terminus, which can influence its stability and biological activity. The inclusion of D-Tryptophan, an unnatural amino acid, further distinguishes this peptide, potentially altering its interaction with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, usually protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at the N-terminus and side chains, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers to increase efficiency and yield. High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide: can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups in lysine and the phenolic group in tyrosine can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with acyl or alkyl groups attached to lysine or tyrosine residues.
Applications De Recherche Scientifique
Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its interactions with proteins and enzymes, particularly those involving cysteine residues.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or modulators of protein-protein interactions.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism by which Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide exerts its effects depends on its interaction with specific molecular targets. The acetylated cysteine residues can form disulfide bonds with cysteine residues in target proteins, potentially altering their structure and function. The presence of D-Tryptophan may influence the peptide’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide: can be compared with other peptides containing cysteine residues, such as:
Glutathione: A tripeptide with a cysteine residue, involved in redox reactions and detoxification.
Oxytocin: A peptide hormone with a disulfide bond, involved in social bonding and reproduction.
Vasopressin: A peptide hormone with a disulfide bond, involved in water retention and blood pressure regulation.
The uniqueness of Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide lies in its specific sequence and the presence of D-Tryptophan, which can confer distinct biological properties and interactions.
Propriétés
Formule moléculaire |
C43H53N9O8S2 |
|---|---|
Poids moléculaire |
888.1 g/mol |
Nom IUPAC |
(4R,7S,10S,13R,16S,19R)-19-acetamido-10-(4-aminobutyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C43H53N9O8S2/c1-25(53)47-37-24-62-61-23-36(38(45)55)52-41(58)34(20-27-14-16-29(54)17-15-27)49-39(56)32(13-7-8-18-44)48-42(59)35(21-28-22-46-31-12-6-5-11-30(28)31)51-40(57)33(50-43(37)60)19-26-9-3-2-4-10-26/h2-6,9-12,14-17,22,32-37,46,54H,7-8,13,18-21,23-24,44H2,1H3,(H2,45,55)(H,47,53)(H,48,59)(H,49,56)(H,50,60)(H,51,57)(H,52,58)/t32-,33-,34-,35+,36-,37-/m0/s1 |
Clé InChI |
UHSPHALTSYXFRP-AWWLJPPNSA-N |
SMILES isomérique |
CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N |
SMILES canonique |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile](/img/structure/B10846144.png)
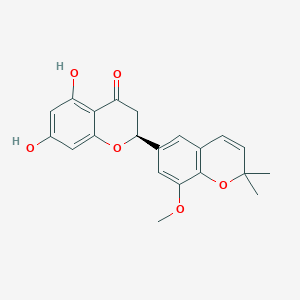
![Ac-[CEHdFRWC]-NH2](/img/structure/B10846156.png)
![9-[2-(1-Phosphonopropan-2-yloxy)ethyl]guanine](/img/structure/B10846161.png)

![Ac-[CFWKFC]-NH2](/img/structure/B10846175.png)
